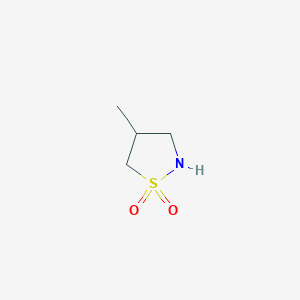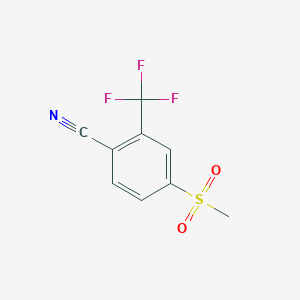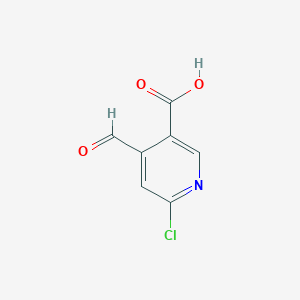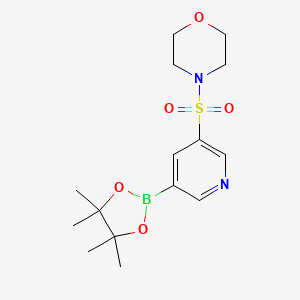
6-(Piperidine-1-carbonyl)pyridin-3-amine
Vue d'ensemble
Description
“6-(Piperidine-1-carbonyl)pyridin-3-amine” is a chemical compound with the molecular formula C11H15N3O . It has a molecular weight of 205.26 . The IUPAC name for this compound is (5-aminopyridin-2-yl)(piperidin-1-yl)methanone . It is stored at room temperature and comes in the form of a powder .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research in the field of medicinal chemistry . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a piperidine ring via a carbonyl group . The InChI code for this compound is 1S/C11H15N3O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12H2 .Applications De Recherche Scientifique
Kinetics and Mechanism in Metal Complexes
6-(Piperidine-1-carbonyl)pyridin-3-amine, as a part of piperidine compounds, has been studied in the context of metal carbonyls. Piperidine compounds have shown reactivity in ligand substitution reactions in metal complexes. For instance, Asali et al. (2017) demonstrated that piperidine, when used in [cis-M(CO)4(amine)(EPh3)] complexes, participates in thermal reactions yielding diverse products, indicating its significance in coordination chemistry (Asali, El‐khateeb, Foudeh, & Abul‐Futouh, 2017).
Piperidine in Heterocyclic Chemistry
The role of piperidine in heterocyclic chemistry has been a subject of interest. Ginsburg (1967) explored the basicity and reactivity of piperidine in heterocyclic amines. This research underlines the importance of piperidine in forming various heterocyclic compounds and its behavior in electrophilic and nucleophilic substitutions (Ginsburg, 1967).
Piperidine in Maillard Reaction Products
Piperidine's role in the Maillard reaction, particularly in the formation of lysine-specific products, has been studied by Nikolov and Yaylayan (2010). Their work demonstrates how piperidine can interact with other compounds like glucose and lysine to form complex reaction products (Nikolov & Yaylayan, 2010).
Synthesis of Piperidine Derivatives
Research into the synthesis of piperidine derivatives, which can be relevant to this compound, has been conducted. For example, Knoops et al. (1997) described methods for synthesizing 3-piperidine(methan)amines, highlighting the versatility of piperidine in creating complex molecules (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997).
Electrochemical C–H Amination
Herold, Bafaluy, and Muñiz (2018) developed an electrochemical strategy for aliphatic C–H amination, emphasizing the role of piperidine in forming heterocyclic compounds. This research illustrates the potential of electrochemical methods in synthesizing piperidine-based compounds (Herold, Bafaluy, & Muñiz, 2018).
Piperidine in Organometallic Chemistry
The role of piperidine in organometallic chemistry is also significant. Okamatsu, Irie, and Katsuki (2007) explored the use of piperidine in synthesizing chiral tertiary amine complexes with titanium(IV) ion, demonstrating its utility in creating complex organometallic structures (Okamatsu, Irie, & Katsuki, 2007).
Piperidine in Asymmetric Hydrogenation
Piperidine's role in asymmetric hydrogenation has been investigated. Glorius et al. (2004) developed a method for the asymmetric hydrogenation of pyridines, leading to the formation of piperidines with multiple chiral centers. This research underscores the potential of piperidine in asymmetric synthesis and its application in creating complex chiral molecules (Glorius et al., 2004).
Safety and Hazards
The safety information for “6-(Piperidine-1-carbonyl)pyridin-3-amine” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(5-aminopyridin-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARGKRKROYMNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
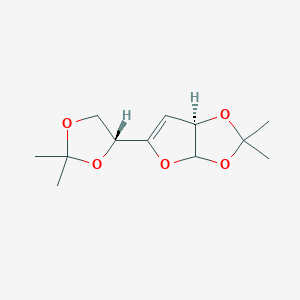


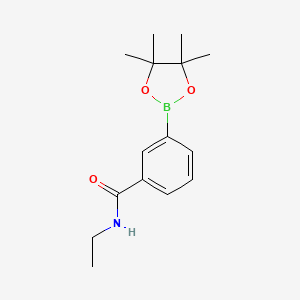
![2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid](/img/structure/B1428693.png)
